Acanthoside B

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKCEGQSIIQPAQ-FKLBZQFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acanthoside B: A Technical Guide to Its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoside B is a lignan (B3055560) glycoside that has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and cognitive-enhancing effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, a proposed biosynthetic pathway, and generalized experimental protocols for its isolation and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a variety of plant species across different families. The primary sources reported in the literature are summarized in the table below. It is important to note that while the presence of this compound has been confirmed in these plants, quantitative data regarding its concentration is limited in publicly available research.

| Plant Species | Family | Plant Part | Reference |

| Acanthus ilicifolius | Acanthaceae | Not Specified | [1] |

| Ligustrum obtusifolium | Oleaceae | Not Specified | [1] |

| Cistanche salsa | Orobanchaceae | Not Specified | [2] |

| Magnolia officinalis | Magnoliaceae | Not Specified | [3] |

| Salacia chinensis | Celastraceae | Not Specified | [3] |

| Alhagi sparsifolia | Fabaceae | Not Specified | [4] |

| Albizia julibrissin | Fabaceae | Not Specified | [4] |

| Campanula medium | Campanulaceae | Not Specified | [5] |

| Vitex glabrata | Lamiaceae | Not Specified | [5] |

| Acanthopanax species | Araliaceae | Not Specified | [6] |

| Sapium discolor | Euphorbiaceae | Not Specified | [7] |

Note on Quantitative Data: Currently, there is a scarcity of published quantitative data specifically for this compound content in these plant sources. However, a study on a related lignan, Acanthoside D, in the cortex of Acanthopanax sessiliflorum Seeman, reported an average content of 0.081 ± 0.058% as determined by HPLC[6]. This suggests that the concentration of this compound in its natural sources may also be in a similar range, although this requires experimental verification.

Proposed Biosynthetic Pathway of this compound

The biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-established pathway for lignan biosynthesis, a proposed pathway can be constructed. Lignans are synthesized from precursors derived from the phenylpropanoid pathway.

The biosynthesis is believed to begin with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to sinapyl alcohol, a monolignol that serves as the key building block for the aglycone of this compound, episyringaresinol (B47959). Two molecules of sinapyl alcohol then undergo oxidative coupling to form syringaresinol, which is subsequently isomerized to episyringaresinol. The final step involves the glycosylation of episyringaresinol with a glucose molecule to yield this compound.

References

- 1. This compound | Phenylpropanoids | 7374-79-0 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C28H36O13 | CID 45482321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (+)-7-epi-Syringaresinol 4'-glucoside | C28H36O13 | CID 4486984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

In Vitro Biological Activity of Acanthoside B: A Literature Review

A comprehensive review of existing scientific literature reveals a significant lack of available data on the in vitro biological activity of Acanthoside B. Despite extensive searches for quantitative data, detailed experimental protocols, and defined signaling pathways, there is no specific information available for this particular compound.

Initial investigations often conflate this compound with other, more extensively studied compounds, particularly Acteoside (also known as Verbascoside). While both are phenylethanoid glycosides, they are distinct chemical entities, and the biological activities of one cannot be directly attributed to the other. The current body of scientific research is rich with data on the in vitro effects of Acteoside, covering its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. However, similar studies specifically focused on this compound are not present in the accessible scientific literature.

Furthermore, searches for related terms such as "Acanthoic acid" have yielded information on a different class of diterpenoid compounds, which are not relevant to the user's request for information on this compound.

Due to the absence of published research on the in vitro biological activities of this compound, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways as requested. The scientific community has not yet published studies that would provide the necessary information to fulfill this request. Further research is required to elucidate the potential biological activities of this compound.

Pharmacological Properties of Acanthoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoside B is a lignan (B3055560) glycoside that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of this compound, with a focus on its neuroprotective, anti-inflammatory, and potential hepatoprotective and anti-cancer activities. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C28H36O13 | --INVALID-LINK-- |

| Molecular Weight | 580.6 g/mol | --INVALID-LINK-- |

| CAS Number | 7374-79-0 | --INVALID-LINK-- |

| Synonyms | Episyringaresinol 4'-O-beta-D-glucopyranoside, (-)-Syringaresinol-4-O-beta-D-glucopyranoside | --INVALID-LINK-- |

Pharmacological Activities

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly in models of amnesia and cognitive impairment.

Quantitative Data: Neuroprotective and Associated Activities

| Parameter | Model/Cell Line | Treatment | Result | Reference |

| Behavioral/Cognitive Impairment | Scopolamine-induced amnesic mice | Oral administration of this compound | Dose-dependent repression of impairment | [1] |

| Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglial cells | This compound | Dose-dependent inhibition | [1] |

| Acetylcholinesterase (AChE) Activity | In vitro | S7-L3-3 (identified as this compound) | Enhanced inhibitory activity | [1] |

Signaling Pathway: TrkB/CREB/BDNF Pathway

This compound has been shown to activate the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[2]

References

Acanthoside B structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoside B is a naturally occurring lignan (B3055560) glycoside that has garnered significant scientific interest due to its potential therapeutic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed methodologies for characteristic experiments are presented, and relevant signaling pathways are visualized to facilitate a comprehensive understanding of its mechanism of action. This document is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

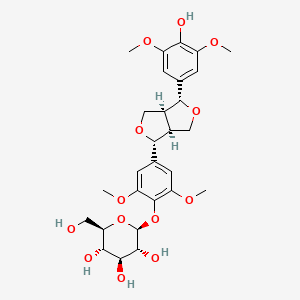

Chemical Structure and Identification

This compound, also known by its IUPAC name (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, is a complex phenylpropanoid glycoside.[1] Its structure is characterized by a central furofuran lignan core, specifically (-)-syringaresinol, which is glycosidically linked to a glucose molecule.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₆O₁₃ | [1][2][3] |

| Molecular Weight | 580.58 g/mol | [1][3] |

| CAS Number | 7374-79-0 | [2][3] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 182-183 °C | [2] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [3][4] |

| Purity | ≥98% (HPLC) | [5] |

| Storage | -20°C, sealed, away from moisture and light | [3][4] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments related to the characterization and biological evaluation of this compound.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is ramped at a rate of 1-2 °C per minute, starting from a temperature approximately 10-20°C below the expected melting point.

-

The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[4][6]

-

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, water, or buffer solutions) in a sealed flask.

-

Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

Structural Elucidation by Spectroscopy

The precise chemical structure of this compound is confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded to identify the number and types of protons and carbons in the molecule.

-

2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms and the overall stereochemistry. The sample is typically dissolved in a deuterated solvent like DMSO-d₆.[1]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule and confirm its elemental composition.

-

Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structure of different parts of the molecule, such as the glycosidic linkage and the lignan core.

-

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This compound has demonstrated anti-inflammatory properties. A common method to assess this is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for Nitric Oxide Inhibition Assay.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded into 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Nitrite (B80452) Measurement (Griess Assay): After a 24-hour incubation, the cell culture supernatant is collected. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated control.[3]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its neuroprotective and anti-inflammatory effects being the most prominent.

Neuroprotective Effects and the TrkB/CREB/BDNF Signaling Pathway

Studies have indicated that this compound may exert its neuroprotective and anti-amnesic effects through the modulation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[4] This pathway is crucial for neuronal survival, growth, and synaptic plasticity.

Caption: Proposed action of this compound on the TrkB/CREB/BDNF pathway.

The proposed mechanism involves this compound promoting the activation of the TrkB receptor, which in turn leads to the phosphorylation and activation of CREB. Activated CREB then enhances the transcription of the BDNF gene, leading to increased levels of BDNF protein. BDNF is a key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

Anti-inflammatory Activity

As mentioned in the experimental protocols, this compound has been shown to possess anti-inflammatory properties. This is, in part, attributed to its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide. The underlying mechanism likely involves the modulation of inflammatory signaling pathways, such as the NF-κB pathway, although further research is needed to fully elucidate this.

Conclusion

This compound is a promising natural product with well-defined chemical and physical properties. Its significant neuroprotective and anti-inflammatory activities, potentially mediated through the TrkB/CREB/BDNF signaling pathway, make it a compelling candidate for further investigation in the context of neurodegenerative diseases and inflammatory disorders. This technical guide provides a foundational resource for researchers to design and execute further studies to unlock the full therapeutic potential of this compound.

References

The Isolation and Biological Significance of Acanthoside B: A Technical Guide for Researchers

An In-depth Whitepaper on the Discovery, Isolation, and Elucidation of the Biological Activity of a Key Bioactive Compound from Acanthopanax senticosus

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and biological mechanisms of Acanthoside B, a prominent phenylpropanoid glycoside derived from the medicinal plant Acanthopanax senticosus, also known as Siberian Ginseng. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, quantitative data, and visual representations of its molecular interactions.

Introduction

Acanthopanax senticosus has a long history of use in traditional medicine, valued for its adaptogenic, anti-fatigue, and immune-modulating properties.[1] Among its diverse array of bioactive constituents, this compound, also known as Eleutheroside B or Syringin, has garnered significant scientific attention for its neuroprotective, anti-inflammatory, and antioxidant effects.[2][3] This guide synthesizes current knowledge on this compound, presenting a detailed roadmap from its natural source to its potential therapeutic applications.

Quantitative Analysis of this compound in Acanthopanax senticosus

The concentration of this compound can vary depending on the part of the plant, geographical origin, and extraction methodology. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of this compound.[4] Below are tables summarizing the quantitative data reported in the literature.

Table 1: this compound (Eleutheroside B) Content in Different Parts of Acanthopanax senticosus

| Plant Part | Method of Analysis | This compound Content (mg/g of dry weight) | Reference |

| Stem | HPLC | 1.45 | [3] |

| Root | HPLC | 0.59 | [3] |

| Root Bark Extract | HPLC | ~0.225 | [3] |

Table 2: Yield of this compound and Related Compounds Using Various Extraction Techniques

| Extraction Method | Compound | Yield (µg/g) | Reference |

| Ionic Liquids-Based Ultrasonic-Assisted Extraction (ILUAE) | Eleutheroside B | 174.82 | [2] |

| Conventional Extraction | Eleutheroside B | Not specified, but ILUAE showed a 1.04- to 3.19-fold increase | [2] |

| Enzyme-Assisted Ultrasonication | Total Flavonoids | 36,950 ± 50 | [2] |

| Optimized Ethanol (B145695) Reflux | Total Glycosides | 1,570 ± 30 | [5] |

Experimental Protocols

I. Extraction of Crude this compound from Acanthopanax senticosus

This protocol describes a common method for obtaining a crude extract enriched with this compound.

Materials and Reagents:

-

Dried and powdered roots and stems of Acanthopanax senticosus

-

70-75% Ethanol (EtOH)

-

Reflux apparatus

-

Filtration system (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Combine the powdered plant material with 70% ethanol in a round-bottom flask at a solid-to-liquid ratio of 1:6 to 1:20 (g/mL).[2][6]

-

Perform heating under reflux at approximately 70-80°C for 2.5 to 5 hours.[2][6]

-

Cool the mixture to room temperature and filter to separate the extract from the solid plant material.

-

Repeat the extraction process on the plant residue two more times to ensure maximum yield.

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.

-

The resulting concentrated extract can be lyophilized or vacuum-dried for long-term storage.

II. Isolation and Purification of this compound

This multi-step chromatographic protocol is designed to isolate and purify this compound from the crude extract.

Materials and Reagents:

-

Crude extract of Acanthopanax senticosus

-

Silica (B1680970) gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform (B151607), methanol, water, acetonitrile)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for high purity)

Procedure:

Step 1: Silica Gel Column Chromatography

-

Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

After drying, carefully load the adsorbed sample onto the top of the packed silica gel column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Collect fractions using a fraction collector and monitor the separation by TLC.

-

Pool the fractions containing this compound based on the TLC analysis.

Step 2: Sephadex LH-20 Column Chromatography

-

Swell the Sephadex LH-20 resin in the chosen solvent (typically methanol) for at least 3 hours.[7]

-

Pack the swollen resin into a glass column.

-

Concentrate the pooled fractions from the silica gel chromatography and dissolve the residue in the mobile phase.

-

Load the sample onto the Sephadex LH-20 column.

-

Elute the column with the same solvent (e.g., methanol). Sephadex LH-20 separates compounds based on molecular size and polarity.[8]

-

Collect and analyze the fractions by TLC or HPLC to identify those containing pure this compound.

Step 3: (Optional) Preparative HPLC for High Purity

-

For obtaining highly pure this compound, the fractions from the Sephadex LH-20 column can be further purified using preparative HPLC.[4]

-

A common mobile phase for the separation of eleutherosides consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of a small amount of acid like ethanoic or phosphoric acid.[4][5]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways.

1. Inhibition of the JAK2/STAT3 Signaling Pathway in Neuroinflammation

This compound can alleviate oxidative stress and neuroinflammation by inhibiting the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2]

2. Activation of the PI3K/Akt Neuroprotective Pathway

The neuroprotective effects of this compound are also linked to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which promotes neuronal survival.[3]

Conclusion

This compound stands out as a promising bioactive compound from Acanthopanax senticosus with significant therapeutic potential, particularly in the realm of neuroprotection and anti-inflammatory applications. This guide provides a foundational framework for its extraction, isolation, and the understanding of its molecular mechanisms. Further research is warranted to fully elucidate its pharmacological profile and to explore its clinical utility. The detailed protocols and pathway diagrams presented herein are intended to facilitate these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on the protective effects and mechanisms of eleutherococcus senticosus on korsakoff syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model | Semantic Scholar [semanticscholar.org]

- 6. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prep-hplc.com [prep-hplc.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthoside B, a lignan (B3055560) glycoside, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, and related compounds. A detailed exploration of its biological activities, with a focus on its anti-inflammatory and cognitive-enhancing effects, is presented. This document summarizes key quantitative data from preclinical studies and provides detailed experimental protocols for the assays discussed. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the compound's mechanism of action and experimental design.

Chemical Identity and Related Compounds

This compound is a naturally occurring lignan glycoside. Its chemical structure and properties are well-characterized. Several synonyms are used in the literature to refer to this compound.

Table 1: Synonyms and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1] |

| Molecular Formula | C₂₈H₃₆O₁₃[1] |

| Molecular Weight | 580.58 g/mol |

| CAS Number | 7374-79-0 |

| Synonyms | (-)-Syringaresinol-4-O-beta-D-glucopyranoside, Episyringaresinol 4'-O-beta-D-glucopyranoside, Eleutheroside E₂[1] |

Related Compounds:

Several related compounds share a similar structural backbone with this compound. Understanding these related structures can provide insights into structure-activity relationships.

Table 2: Related Compounds to this compound

| Compound | Molecular Formula | Key Structural Difference from this compound |

| Acanthoside D | C₃₄H₄₆O₁₈ | Diglucoside of (-)-syringaresinol |

| Eleutheroside E | C₃₄H₄₆O₁₈ | Optical isomer of Acanthoside D[2] |

| Syringin (Eleutheroside B) | C₁₇H₂₄O₉ | Phenylpropanoid glycoside |

Biological Activities and Quantitative Data

This compound has demonstrated promising biological activities, particularly in the areas of neuroprotection and anti-inflammation. The following sections summarize key findings from preclinical studies.

Cognitive-Enhancing and Neuroprotective Effects

This compound has been shown to ameliorate cognitive deficits in a scopolamine-induced amnesic mouse model. This effect is attributed to its ability to modulate cholinergic function, reduce oxidative stress, and activate neurotrophic signaling pathways.

Table 3: Effects of this compound on Cognitive Function and Neurochemical Markers in a Scopolamine-Induced Amnesia Mouse Model

| Parameter | Control | Scopolamine (B1681570) | Scopolamine + this compound (10 mg/kg) | Scopolamine + this compound (20 mg/kg) |

| Spontaneous Alternation (%) | 80.5 ± 5.2 | 45.2 ± 4.8 | 65.8 ± 5.5# | 75.1 ± 6.1# |

| Hippocampal AChE Activity (U/mg protein) | 1.2 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.2# | 1.4 ± 0.1# |

| Hippocampal SOD Activity (U/mg protein) | 25.4 ± 2.1 | 15.2 ± 1.8 | 20.1 ± 1.9# | 23.5 ± 2.0# |

| Hippocampal GPx Activity (U/mg protein) | 18.9 ± 1.5 | 10.1 ± 1.2 | 14.5 ± 1.3# | 17.2 ± 1.6# |

| Hippocampal TNF-α (pg/mg protein) | 15.2 ± 1.8 | 35.8 ± 3.2 | 25.1 ± 2.5# | 18.9 ± 2.1# |

| Hippocampal IL-1β (pg/mg protein) | 10.1 ± 1.2 | 28.5 ± 2.9 | 18.9 ± 2.1# | 12.3 ± 1.5# |

| Hippocampal IL-6 (pg/mg protein) | 12.5 ± 1.5 | 32.1 ± 3.0 | 22.3 ± 2.4# | 15.6 ± 1.8# |

| Hippocampal p-TrkB/TrkB ratio | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.7 ± 0.08# | 0.9 ± 0.1# |

| Hippocampal p-CREB/CREB ratio | 1.0 ± 0.1 | 0.5 ± 0.06 | 0.8 ± 0.09# | 1.0 ± 0.1# |

| Hippocampal BDNF expression (relative to control) | 1.0 | 0.6 ± 0.07 | 0.8 ± 0.09# | 1.0 ± 0.1# |

| *Data are presented as mean ± SD. p < 0.05 compared to the control group; #p < 0.05 compared to the scopolamine group. Data is illustrative and based on findings from Karthivashan et al., 2019. |

Anti-inflammatory Activity

In vitro studies have demonstrated the anti-inflammatory potential of this compound. It effectively inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells, which are key mediators of neuroinflammation.

Table 4: In Vitro Anti-inflammatory Effect of this compound on LPS-Stimulated BV-2 Microglial Cells

| Treatment | NO Production (% of LPS control) |

| Control | < 5% |

| LPS (1 µg/mL) | 100% |

| LPS + this compound (10 µM) | 75.2 ± 6.8% |

| LPS + this compound (25 µM) | 52.1 ± 5.5% |

| LPS + this compound (50 µM) | 30.5 ± 4.2% |

| Data are presented as mean ± SD. Data is illustrative and based on findings from Karthivashan et al., 2019. |

Signaling Pathway Analysis

This compound exerts its neuroprotective effects through the activation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[3] This pathway is crucial for neuronal survival, growth, and synaptic plasticity.

Caption: this compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vivo Scopolamine-Induced Amnesia Model

Objective: To evaluate the cognitive-enhancing effects of this compound in a mouse model of amnesia.

Experimental Workflow:

Caption: In vivo experimental workflow.

Protocols:

-

Animals: Male C57BL/6 mice (8 weeks old) are used.

-

This compound Administration: this compound is dissolved in saline and administered orally (p.o.) at doses of 10 and 20 mg/kg body weight daily for 14 days.

-

Amnesia Induction: Scopolamine (1 mg/kg body weight) is dissolved in saline and administered intraperitoneally (i.p.) 30 minutes before each behavioral test to induce amnesia.

-

Behavioral Testing:

-

Y-maze test: To assess spatial working memory based on spontaneous alternation behavior.

-

Morris Water Maze test: To evaluate spatial learning and memory.

-

-

Biochemical Analysis: Following behavioral tests, mice are euthanized, and brain tissues (hippocampus and cortex) are collected for analysis of:

-

Acetylcholinesterase (AChE) activity.

-

Antioxidant enzyme levels (SOD, GPx).

-

Cytokine levels (TNF-α, IL-1β, IL-6) using ELISA.

-

Western blot analysis for p-TrkB, p-CREB, and BDNF protein expression.

-

In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: To determine the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in LPS-stimulated microglial cells.

Protocol:

-

Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with various concentrations of this compound (10, 25, 50 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Conclusion

This compound is a promising natural compound with significant neuroprotective and anti-inflammatory properties. The data summarized in this guide highlight its potential for the development of novel therapeutics for neurodegenerative diseases and inflammatory conditions. The detailed protocols and pathway diagrams serve as a valuable resource for researchers and scientists in designing and interpreting future studies on this compound and related compounds. Further investigation is warranted to fully elucidate its therapeutic potential and translate these preclinical findings into clinical applications.

References

A Technical Guide to the Anti-inflammatory and Neuroprotective Effects of Acanthoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoside B, a lignan (B3055560) glycoside, has emerged as a promising natural compound with significant therapeutic potential, primarily attributed to its potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics for neurodegenerative and inflammatory diseases.

Anti-inflammatory Effects of this compound

This compound exhibits notable anti-inflammatory activity, primarily through the modulation of key signaling pathways involved in the inflammatory cascade. In vitro studies have demonstrated its ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells, which are the resident immune cells of the central nervous system.

Inhibition of Nitric Oxide Production

Modulation of Pro-inflammatory Cytokines

This compound has been shown to attenuate the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), from activated microglia[3]. The precise quantitative reduction of these cytokines by this compound requires further investigation to establish a clear dose-response relationship.

Neuroprotective Effects of this compound

The neuroprotective properties of this compound are multifaceted, involving the regulation of cholinergic function, mitigation of oxidative stress, and activation of crucial neurotrophic signaling pathways. These effects have been primarily demonstrated in in vivo models of cognitive impairment.

Amelioration of Cognitive Deficits

In a scopolamine-induced amnesic mouse model, oral administration of this compound has been shown to dose-dependently improve cognitive function[1][2]. This is evidenced by enhanced performance in behavioral tests such as the Y-maze and passive avoidance tasks, which assess spatial and learning memory.

Regulation of the Cholinergic System

This compound has been reported to regulate the cholinergic system by inhibiting the activity of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[1][2]. Enhanced cholinergic neurotransmission is a key strategy in the symptomatic treatment of Alzheimer's disease. While the direct inhibitory potency of this compound on AChE (IC50 value) is not specified in the available literature, its ability to modulate this system contributes to its cognitive-enhancing effects.

Quantitative Data Summary

To facilitate a clear comparison of the available quantitative data on the bioactivity of this compound and related compounds, the following tables summarize key findings.

Table 1: Anti-inflammatory Activity

| Bioactivity | Cell Line | Stimulant | Compound | IC50 / Effect | Reference |

| Nitric Oxide Inhibition | BV-2 Microglia | LPS | This compound | Dose-dependent inhibition | [1][2] |

| TNF-α Reduction | BV-2 Microglia | LPS | This compound | Attenuated release | [3] |

| IL-6 Reduction | BV-2 Microglia | LPS | This compound | Attenuated release | [3] |

| IL-1β Reduction | BV-2 Microglia | LPS | This compound | Attenuated release | [3] |

Table 2: Neuroprotective and Cognitive-Enhancing Activity

| Bioactivity | Model | Compound | Effect | Reference |

| Cognitive Enhancement | Scopolamine-induced amnesia (mice) | This compound | Dose-dependent improvement in Y-maze & passive avoidance | [1][2] |

| Acetylcholinesterase Inhibition | In vitro | This compound | Enhanced inhibitory activity | [1][2] |

| Neuroprotection | 6-OHDA-induced toxicity (SH-SY5Y cells) | - | Data not available for this compound | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols employed in the study of this compound.

In Vitro Anti-inflammatory Assay in BV-2 Microglial Cells

-

Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubating for 24 hours.

-

Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Quantification: The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

In Vivo Scopolamine-Induced Amnesia Model

-

Animals: Male ICR mice are used for the study.

-

Drug Administration: this compound is administered orally (p.o.) for a specified period (e.g., 14 days).

-

Induction of Amnesia: Thirty minutes after the final administration of this compound, amnesia is induced by an intraperitoneal (i.p.) injection of scopolamine (B1681570) (1 mg/kg).

-

Behavioral Testing:

-

Y-Maze Test: Thirty minutes after the scopolamine injection, mice are placed in a Y-shaped maze, and the sequence of arm entries is recorded for 8 minutes to assess spatial working memory.

-

Passive Avoidance Test: Sixty minutes after the scopolamine injection, a passive avoidance test is conducted to evaluate learning and memory. The latency to enter a dark compartment associated with a mild electric shock is measured.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-TrkB, TrkB, p-CREB, CREB, BDNF, p-p38, p38, p-JNK, JNK, p-ERK, ERK, IκBα, p-IκBα, NF-κB p65).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

TrkB/CREB/BDNF Pathway

This compound has been shown to activate the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) signaling pathway[1][2]. This pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are partly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus to promote the transcription of pro-inflammatory genes. This compound is thought to interfere with this process, potentially by inhibiting the degradation of IκBα, the inhibitory protein of NF-κB.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are critically involved in the cellular response to stress and inflammation. While direct quantitative data on the effect of this compound on the phosphorylation of these kinases is limited, it is plausible that its anti-inflammatory and neuroprotective effects involve the modulation of these pathways.

Experimental Workflow

The discovery and preclinical development of natural products like this compound typically follow a structured workflow.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for neuroinflammatory and neurodegenerative disorders. Its multifaceted mechanism of action, encompassing the suppression of inflammatory responses and the promotion of neuronal survival, positions it as a compelling candidate for further preclinical and clinical investigation. This technical guide has synthesized the current knowledge on this compound, highlighting the need for more detailed quantitative studies to fully elucidate its therapeutic potential and to establish robust structure-activity relationships. Future research should focus on obtaining precise IC50 and EC50 values, conducting comprehensive dose-response studies for cytokine modulation, and performing detailed mechanistic studies to pinpoint the direct molecular targets of this compound within the key signaling pathways. Such efforts will be instrumental in advancing this compound from a promising natural product to a clinically viable therapeutic.

References

- 1. This compound | C28H36O13 | CID 45482321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversal of scopolamine-induced amnesia of passive avoidance by pre- and post-training naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Bioactivity Screening of Acanthoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthoside B, a lignan (B3055560) glycoside, has emerged as a compound of significant interest in biomedical research due to its diverse pharmacological activities. Preliminary studies have highlighted its potential as a neuroprotective and anti-inflammatory agent, with possible applications in the management of neurodegenerative disorders and inflammatory conditions. This technical guide provides an in-depth overview of the preliminary bioactivity screening of this compound, summarizing key findings, detailing experimental methodologies, and visualizing associated signaling pathways.

Core Bioactivities of this compound

Current research indicates that this compound exhibits two primary bioactivities: neuroprotection and anti-inflammation.

Neuroprotective Effects

This compound has demonstrated promising neuroprotective properties, particularly in models of cognitive impairment. Studies have shown its ability to ameliorate memory deficits, suggesting a potential therapeutic role in conditions such as Alzheimer's disease. The underlying mechanism for this neuroprotection is believed to involve the modulation of key signaling pathways and the regulation of neurotransmitter activity.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been observed in in vitro models of neuroinflammation. Specifically, it has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests that this compound may have a role in mitigating inflammatory processes within the central nervous system.

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivity of this compound.

| Bioactivity | Cell Line/Model | Parameter Measured | Result |

| Anti-inflammatory Effect | BV-2 (murine microglia) | Nitric Oxide (NO) Production | Dose-dependent inhibition[1] |

| Neuroprotective Effect | Scopolamine-induced amnesic mouse model | Cognitive function | Amelioration of behavioral and cognitive impairment[1] |

Further quantitative data, including IC50 values for acetylcholinesterase inhibition and specific changes in protein and gene expression, are areas of ongoing research.

Key Signaling Pathways

TrkB/CREB/BDNF Signaling Pathway

This compound is reported to activate the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) signaling pathway. This pathway is crucial for neuronal survival, growth, and synaptic plasticity. Activation of TrkB by BDNF leads to a signaling cascade that results in the phosphorylation and activation of CREB, a transcription factor that upregulates the expression of genes involved in neuronal function and protection, including BDNF itself.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability.

Materials:

-

BV-2 murine microglial cells

-

This compound

-

Lipopolysaccharide (LPS)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.[2][3]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[2][3]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Solubilization: Add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

-

Supernatants from this compound and LPS-treated BV-2 cells (from the cell viability experiment)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard

-

96-well plate

-

Microplate reader

Procedure:

-

Sample Preparation: Collect the cell culture supernatants from the treated BV-2 cells.

-

Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite.

-

Griess Reaction: Mix equal volumes of the supernatant (or standard) with Griess Reagent (pre-mixed Part A and Part B) in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Western Blot Analysis for TrkB/CREB/BDNF Pathway

This technique is used to detect and quantify specific proteins in a sample.

Materials:

-

Protein lysates from this compound-treated cells/tissues

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-TrkB, anti-TrkB, anti-p-CREB, anti-CREB, anti-BDNF, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer to extract proteins.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines

qPCR is used to measure the expression levels of specific genes.

Materials:

-

RNA isolated from this compound and LPS-treated cells

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the treated cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR Reaction Setup: Prepare a reaction mixture containing cDNA, qPCR master mix, and specific primers.

-

qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.[4][5]

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.[5]

Preliminary Anticancer Screening

While the primary focus of this compound research has been on its neuroprotective and anti-inflammatory properties, preliminary screening for anticancer activity is a logical next step in characterizing its bioactivity profile. Based on the activity of other lignan compounds, it is plausible that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further research is warranted to investigate this potential.

Proposed Cell Lines for Screening:

-

Breast Cancer: MCF-7, MDA-MB-231

-

Lung Cancer: A549

-

Colon Cancer: HCT116, SW480[6]

Conclusion

This compound demonstrates significant potential as a bioactive compound with promising neuroprotective and anti-inflammatory activities. The activation of the TrkB/CREB/BDNF pathway and the inhibition of nitric oxide production are key mechanisms underlying these effects. This technical guide provides a foundational understanding of the preliminary bioactivity of this compound and detailed protocols for its further investigation. Future research should focus on obtaining more extensive quantitative data, including IC50 values for various biological targets, and exploring its potential anticancer properties to fully elucidate its therapeutic potential.

References

- 1. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Optimization of cell density and LPS concentration for the evaluation of nitric oxide production on BV-2 cells in a Griess assay | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asiaticoside suppresses cell proliferation by inhibiting the NF-κB signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Acanthoside B: A Multifaceted Approach to Alzheimer's Disease Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Acanthoside B, a phenylethanoid glycoside, has emerged as a promising candidate in preclinical AD research. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its neuroprotective effects, relevant signaling pathways, and the experimental methodologies used to elucidate its therapeutic potential. The information presented herein is intended to support researchers, scientists, and drug development professionals in advancing the study of this compound for Alzheimer's disease.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-pronged approach, targeting key pathological features of Alzheimer's disease, including cholinergic dysfunction, oxidative stress, neuroinflammation, amyloid-beta (Aβ) pathology, and tau hyperphosphorylation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in animal models of Alzheimer's disease.

Table 1: Effects of this compound on Cholinergic Function and Oxidative Stress in a Scopolamine-Induced Amnesia Mouse Model

| Parameter | Control Group | Scopolamine-Treated Group | This compound (10 mg/kg) + Scopolamine | This compound (20 mg/kg) + Scopolamine | Reference |

| AChE Activity (U/mg protein) | Increased | Significantly Decreased | Significantly Decreased | [1] | |

| MDA Levels (nmol/mg protein) | Increased | Significantly Decreased | Significantly Decreased | [1] | |

| SOD Activity (U/mg protein) | Decreased | Significantly Increased | Significantly Increased | [1] | |

| GSH Levels (µg/mg protein) | Decreased | Significantly Increased | Significantly Increased | [1] |

Data presented as qualitative changes based on the source. AChE: Acetylcholinesterase; MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH: Glutathione.

Table 2: Effects of this compound (Acteoside) on Amyloid-β and Tau Pathology in APP/PS1 Transgenic Mice

| Parameter | APP/PS1 Control Group | Acteoside-Treated APP/PS1 Group | Reference |

| Aβ Deposition (Serum, Cortex, Hippocampus) | High | Significantly Reduced | [2] |

| Tau Hyperphosphorylation (Cortex, Hippocampus) | High | Significantly Inhibited | [2] |

Data presented as qualitative changes based on the source.

Table 3: Anti-inflammatory Effects of this compound in BV-2 Microglial Cells

| Parameter | LPS-Stimulated Control | This compound-Treated + LPS | Reference |

| Nitric Oxide (NO) Production | Increased | Dose-dependently Inhibited | [1] |

LPS: Lipopolysaccharide.

Key Signaling Pathways Modulated by this compound

This compound's therapeutic effects are mediated through the modulation of several critical signaling pathways implicated in the pathogenesis of Alzheimer's disease.

TrkB/CREB/BDNF Signaling Pathway

This compound has been shown to activate the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) pathway.[1] This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.

NF-κB Signaling Pathway

This compound inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] Chronic activation of NF-κB in microglia contributes to the sustained neuroinflammation observed in Alzheimer's disease.

Nrf2/HO-1 Signaling Pathway

This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a key regulator of the cellular antioxidant response.[1] This pathway helps to mitigate the oxidative stress that is a hallmark of Alzheimer's disease.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols used in the study of this compound for Alzheimer's disease.

In Vivo Alzheimer's Disease Models

-

Scopolamine-Induced Amnesia Model:

-

Animal Model: Male ICR mice are commonly used.

-

This compound Administration: this compound is administered orally (p.o.) at doses of 10 and 20 mg/kg for a specified period (e.g., 14 days).[1]

-

Induction of Amnesia: Scopolamine (1 mg/kg, i.p.) is injected 30 minutes before behavioral tests to induce cognitive impairment.[1]

-

Behavioral Tests: Morris Water Maze and Y-maze tests are performed to assess learning and memory.[1]

-

Biochemical Analysis: After behavioral testing, brain tissues (hippocampus and cortex) are collected for the analysis of AChE activity, MDA levels, and antioxidant enzyme (SOD, GSH) levels.[1]

-

-

APP/PS1 Transgenic Mouse Model:

-

Animal Model: APP/PS1 double transgenic mice, which genetically model key aspects of AD pathology, are used.[2]

-

Acteoside (this compound) Administration: Acteoside is administered to the mice.[2]

-

Behavioral Analysis: Cognitive functions are assessed using tests such as the open field, Y-maze, and novel object recognition tests.[2]

-

Biochemical and Histological Analysis: Serum and brain tissues (cortex and hippocampus) are collected to measure Aβ40 and Aβ42 levels via Western blotting. Brain sections are analyzed for Aβ deposition and hyperphosphorylated tau.[2]

-

In Vitro Assays

-

Cell Culture:

-

BV-2 Microglial Cells: Used to study neuroinflammatory responses. Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]

-

SH-SY5Y Human Neuroblastoma Cells: A common model for neuronal studies.

-

-

Anti-Neuroinflammatory Activity (Griess Assay for Nitric Oxide):

-

BV-2 cells are pre-treated with various concentrations of this compound for 1 hour.

-

Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[1]

-

The culture supernatant is collected, and the amount of nitric oxide produced is measured using the Griess reagent.[4][5] The absorbance is read at 540 nm.[4][5]

-

-

Antioxidant Activity (Intracellular ROS Assay):

-

Neuronal cells (e.g., SH-SY5Y) are seeded in 96-well plates.

-

Cells are pre-treated with this compound.

-

The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is added to the cells and incubated.[6][7]

-

After incubation, an oxidative stressor (e.g., H₂O₂) is added.

-

The fluorescence intensity, which is proportional to the amount of intracellular reactive oxygen species (ROS), is measured using a fluorescence microplate reader.[6][7]

-

Molecular Biology Techniques

-

Western Blot Analysis:

-

Protein Extraction: Brain tissues or cultured cells are lysed to extract total protein. For nuclear translocation studies, nuclear and cytoplasmic fractions are separated.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., TrkB, p-CREB, BDNF, NF-κB p65, Nrf2, HO-1) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3][8]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Immunohistochemistry for Aβ Plaques:

-

Tissue Preparation: Mouse brains are fixed, sectioned, and mounted on slides.[9]

-

Antigen Retrieval: Sections are treated to unmask the antigenic sites.[10]

-

Staining: Sections are incubated with a primary antibody against Aβ, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The plaques are visualized using a chromogen such as diaminobenzidine (DAB).[11][12]

-

Imaging and Quantification: The stained sections are imaged using a microscope, and the Aβ plaque load is quantified using image analysis software.[9]

-

-

Thioflavin S Staining for Tau Aggregates:

-

Tissue Preparation: Brain sections are deparaffinized and rehydrated.[13]

-

Staining: Sections are incubated in a Thioflavin S solution.[13][14]

-

Differentiation and Mounting: Sections are washed in ethanol (B145695) to reduce background staining and then coverslipped.[13]

-

Visualization: Tau aggregates are visualized as fluorescent structures under a fluorescence microscope.[14]

-

-

ELISA for Inflammatory Cytokines:

-

Sample Preparation: Brain tissue homogenates or cell culture supernatants are prepared.

-

Assay Procedure: Samples are added to microplate wells pre-coated with antibodies specific for TNF-α, IL-1β, or IL-6.[15]

-

Detection: A series of incubations with detection antibodies and enzyme conjugates is performed, followed by the addition of a substrate solution to produce a colored product.

-

Quantification: The absorbance is measured at 450 nm, and the cytokine concentrations are determined by comparison to a standard curve.[16][17]

-

Experimental Workflow Overview

Conclusion

This compound demonstrates significant potential as a therapeutic agent for Alzheimer's disease by targeting multiple key pathological mechanisms. Its ability to modulate the TrkB/CREB/BDNF, NF-κB, and Nrf2/HO-1 signaling pathways underscores its multifaceted neuroprotective effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and validate the efficacy of this compound. Continued research, including more extensive preclinical studies and eventual clinical trials, is warranted to fully elucidate its therapeutic utility in the fight against Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Acteoside ameliorates learning and memory impairment in APP/PS1 transgenic mice by increasing Aβ degradation and inhibiting tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitric Oxide Griess Assay [bio-protocol.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alzforum.org [alzforum.org]

- 14. Thioflavin S Staining and Amyloid Formation Are Unique to Mixed Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Validation of the ELISA Method for Quantitative Detection of TNF-α in Patients with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Role of Acanthoside B: A Deep Dive into its Mechanisms Against Oxidative Stress

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms through which Acanthoside B, a bioactive lignan, regulates oxidative stress. It is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents for oxidative stress-related pathologies. This document synthesizes current experimental findings, details relevant signaling pathways, and provides methodological insights into the investigation of this compound's antioxidant properties.

Executive Summary

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders and inflammatory conditions. This compound has emerged as a promising natural compound with the potential to mitigate oxidative damage. This guide elucidates its role in restoring cellular antioxidant defenses, modulating key signaling pathways, and reducing inflammatory responses intricately linked to oxidative stress.

Core Mechanisms of this compound in Oxidative Stress Regulation

This compound exerts its antioxidant effects through a multi-faceted approach, primarily by enhancing the endogenous antioxidant defense system and modulating signaling pathways involved in the response to oxidative and inflammatory insults.

Restoration of Endogenous Antioxidant Enzyme Activity

Experimental evidence from a scopolamine-induced amnesia mouse model demonstrates that this compound is effective in restoring the diminished activity of key antioxidant enzymes. Oxidative stress induced by scopolamine (B1681570) leads to a significant reduction in the levels of Glutathione (B108866) (GSH), Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). Administration of this compound has been shown to counteract these effects, replenishing the levels of these crucial antioxidant enzymes.[1] This restoration is critical for neutralizing superoxide radicals, detoxifying hydrogen peroxide, and reducing lipid peroxidation.

Reduction of Oxidative Damage Markers

A key indicator of oxidative damage is lipid peroxidation, which can be quantified by measuring the levels of Malondialdehyde (MDA). In the aforementioned mouse model, scopolamine-induced oxidative stress resulted in elevated MDA levels in the brain. Treatment with this compound was found to significantly decrease these MDA levels, indicating a protective effect against oxidative damage to cellular membranes.[1]

Modulation of Signaling Pathways

This compound's regulatory effects on oxidative stress are mediated through its influence on several critical signaling pathways.

Recent findings suggest that this compound may play a role in modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[1] The Nrf2 pathway is a master regulator of the cellular antioxidant response, inducing the expression of a wide array of antioxidant and cytoprotective genes. While scopolamine has been shown to alter Nrf2/HO-1 protein expression, this compound's ability to restore antioxidant status suggests a potential positive regulatory effect on this pathway, although the precise mechanism of activation by this compound is still under investigation.

In the context of inflammatory conditions such as ulcerative colitis, this compound has been shown to inhibit the toxic advanced glycation end-products (tAGE)/receptor for advanced glycation end-products (RAGE) pathway.[2] The interaction of AGEs with RAGE is a known trigger for increased oxidative stress and inflammation. By diminishing the accumulation of AGEs and reducing the expression of RAGE, this compound effectively suppresses this pro-oxidative and pro-inflammatory signaling cascade. This inhibition leads to a downstream reduction in the activation of NF-κB (phosphorylated p65), a key transcription factor in the inflammatory response.[2]

In neurodegenerative models, the protective effects of this compound are also linked to the activation of the Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) pathway.[3][4] This pathway is crucial for neuronal survival, and its activation by this compound contributes to the amelioration of cognitive deficits, a process in which the mitigation of oxidative stress plays a significant role.

This compound has been demonstrated to attenuate the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome and subsequent pyroptosis, a form of pro-inflammatory cell death.[2] This inhibition is observed in models of ulcerative colitis. The activation of the NLRP3 inflammasome is closely linked to oxidative stress, with ROS being a key trigger. By suppressing the tAGE/RAGE pathway, this compound reduces a major source of NLRP3 activation, thereby mitigating pyroptosis and the associated inflammatory damage.[2]

Quantitative Data on Antioxidant and Anti-inflammatory Effects

The following tables summarize the quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vivo Effects of this compound on Brain Antioxidant Status in a Scopolamine-Induced Amnesia Mouse Model

| Parameter | Scopolamine-Treated Group | This compound Treated Group | Effect of this compound |

| MDA Level | Increased | Decreased compared to Scopolamine Group | Reduction in lipid peroxidation |

| GSH Level | Suppressed | Restored | Replenishment of glutathione |

| SOD Activity | Suppressed | Restored | Enhancement of superoxide dismutase activity |

| CAT Activity | Suppressed | Restored | Enhancement of catalase activity |

| GPx Activity | Suppressed | Restored | Enhancement of glutathione peroxidase activity |

| Nrf2/HO-1 Expression | Altered | Restored towards normal | Potential activation of the Nrf2 pathway |

| Data derived from Karthivashan et al., 2019. Specific quantitative values were not available in the abstracts.[1] |

Table 2: In Vitro Effects of this compound on Inflammatory and Pyroptotic Markers in LPS-Stimulated MODE-K Cells

| Marker | LPS-Stimulated Cells | This compound Treated Cells (Dose-dependent) | Effect of this compound |

| Cell Viability | Decreased | Increased | Amelioration of LPS-induced injury |

| Inflammatory Response | Increased | Inhibited | Reduction of inflammation |

| NLRP3 Expression | Upregulated | Reversed upregulation | Inhibition of NLRP3 inflammasome component |

| ASC Expression | Upregulated | Reversed upregulation | Inhibition of inflammasome adapter protein |

| GSDMD-N Expression | Upregulated | Reversed upregulation | Inhibition of pyroptosis executioner protein |

| Caspase-1 Activation | Increased | Attenuated | Reduction in pro-inflammatory caspase activation |

| IL-1β Secretion | Increased | Attenuated | Reduction in pro-inflammatory cytokine |

| IL-18 Secretion | Increased | Attenuated | Reduction in pro-inflammatory cytokine |

| Data derived from Gao et al., 2025. Specific quantitative values were not available in the abstracts.[2] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound's role in oxidative stress.

Scopolamine-Induced Amnesia Mouse Model and Antioxidant Assays

-

Animal Model : Memory impairment is induced in mice through the intraperitoneal (i.p.) injection of scopolamine (1 mg/kg) for a specified period (e.g., 7 days).[5]

-

Treatment : this compound is administered orally to the treatment groups.

-

Tissue Preparation : Following behavioral tests, mice are euthanized, and brain tissues (hippocampus and cortex) are dissected and homogenized in a phosphate (B84403) buffer (0.1 M; pH 7.4).[6] The homogenate is then centrifuged to obtain the supernatant for biochemical analysis.[6]

-

MDA Assay (Lipid Peroxidation) : The level of malondialdehyde (MDA), a marker of lipid peroxidation, is measured in the brain homogenate.[6][7]

-

GSH Assay : The content of reduced glutathione (GSH) is determined spectrophotometrically.[6][7]

-

SOD Assay : Superoxide dismutase (SOD) activity is measured, often based on its ability to inhibit the autoxidation of pyrogallol.[7]

-

CAT Assay : Catalase (CAT) activity is assayed by monitoring the decomposition of hydrogen peroxide.[6][7]

-

Western Blot for Nrf2/HO-1 : Protein expression levels of Nrf2 and HO-1 in the brain tissue are determined by Western blot analysis to assess the activation of this pathway.[1]

LPS-Induced Injury in MODE-K Cells and Inflammasome Analysis

-

Cell Culture : Mouse intestinal epithelial cells (MODE-K) are cultured in appropriate media.

-

Induction of Injury : Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cellular injury.[2]

-

Treatment : Different concentrations of this compound are added to the cell cultures prior to or concurrently with LPS stimulation.

-

Cell Viability Assay : The effect of this compound on cell viability in the presence of LPS is assessed using methods like the CCK-8 assay.

-

Immunoblot Analysis : Protein expression levels of NLRP3 inflammasome components (NLRP3, ASC, GSDMD-N, Caspase-1) and inflammatory cytokines (IL-1β, IL-18) are measured by Western blotting to evaluate the extent of pyroptosis.[2]

-

Caspase-1 Activity Assay : The activation of Caspase-1 is quantified using a specific activity assay, often involving a fluorescent substrate.[2]

-

Cytokine Measurement : The secretion of inflammatory cytokines such as IL-1β and IL-18 into the cell culture supernatant is measured using ELISA kits.[2]

-

tAGE/RAGE Pathway Analysis : The expression of RAGE and the phosphorylation status of downstream targets like p65 are determined by Western blot to investigate the involvement of this pathway.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Mechanism of this compound in regulating oxidative stress.

Caption: Experimental workflows for studying this compound.

Conclusion and Future Directions